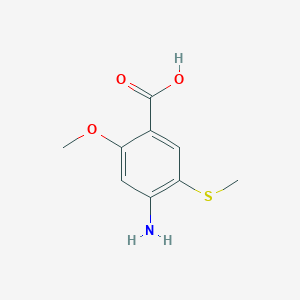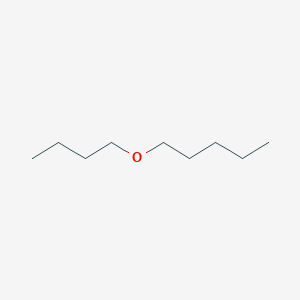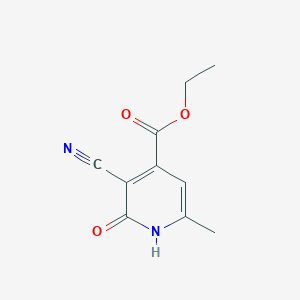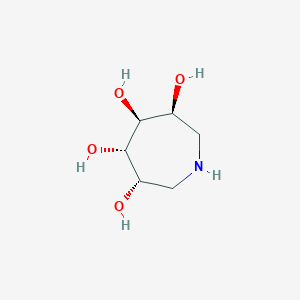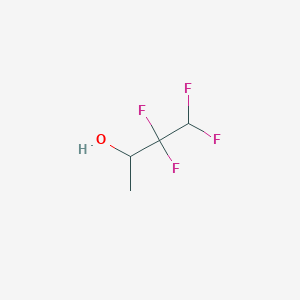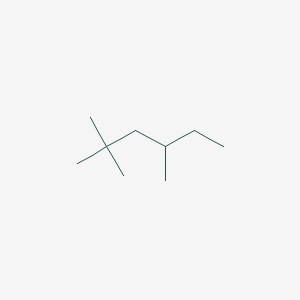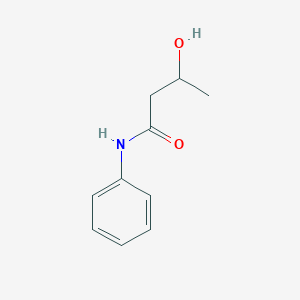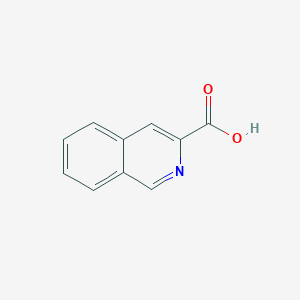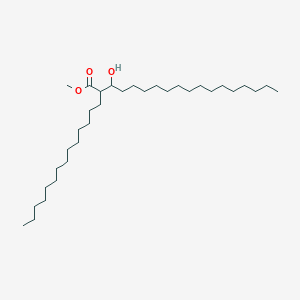
Tetrabutylammonium perrhenate
Vue d'ensemble
Description
Tetrabutylammonium perrhenate is a chemical compound used as a starting material for rhenium complexes of o-phenylenediamine and o-aminobenzenethiol and for perrhenate salt formation with nickel porphyrins . It is also used as a model compound for the synthesis of diagnostic radiopharmaceuticals .
Molecular Structure Analysis
The molecular formula of Tetrabutylammonium perrhenate is C16H36NO4Re . The InChI string is InChI=1S/C16H36N.4O.Re/c1-5-9-13-17 (14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;-1; and the Canonical SMILES string is CCCC [N+] (CCCC) (CCCC)CCCC. [O-] [Re] (=O) (=O)=O .
Chemical Reactions Analysis
Tetrabutylammonium perrhenate is used in the formation of rhenium complexes of o-phenylenediamine and o-aminobenzenethiol and for perrhenate salt formation with nickel porphyrins . It is also used as a model compound for the synthesis of diagnostic radiopharmaceuticals . More detailed information about its chemical reactions was not found in the search results.
Physical And Chemical Properties Analysis
The molecular weight of Tetrabutylammonium perrhenate is 492.67 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 12 rotatable bond count . The exact mass and monoisotopic mass are 493.220186 g/mol . The topological polar surface area is 74.3 Ų . More detailed information about its physical and chemical properties was not found in the search results.
Applications De Recherche Scientifique
Synthesis of Rhenium Complexes
Tetrabutylammonium perrhenate is used as a starting material for the synthesis of rhenium complexes of o-phenylenediamine and o-aminobenzenethiol . These complexes have potential applications in various fields, including catalysis and materials science.
Perrhenate Salt Formation with Nickel Porphyrins
It is also used for perrhenate salt formation with nickel porphyrins . Nickel porphyrins are important in a variety of scientific research fields, including photovoltaics, gas storage, and catalysis.
Synthesis of Diagnostic Radiopharmaceuticals
Tetrabutylammonium perrhenate serves as a model compound for the synthesis of diagnostic radiopharmaceuticals . Radiopharmaceuticals are radioactive compounds that are used in medicine to diagnose and treat diseases.
High-Purity Salts Production
This compound is used in the production of high-purity salts . These salts have a wide range of applications in various industries, including electronics, pharmaceuticals, and materials science.
Research on Intermolecular Interactions
Tetrabutylammonium perrhenate is used in research on intermolecular interactions . Understanding these interactions is crucial for the development of new materials and drugs.
Clathrate Hydrate Studies
It has been used in studies related to clathrate hydrates . Clathrate hydrates are ice-like crystals formed from water and gas molecules, and they have potential applications in energy storage and carbon capture.
Safety and Hazards
Tetrabutylammonium perrhenate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Orientations Futures
Tetrabutylammonium perrhenate and similar compounds have potential applications in the field of “green chemistry” . They are being studied for their interactions with various biological systems, including gram-positive and negative bacteria, fungi, fish, and human fibroblast cell lines . They are also being investigated for their role in facilitating the stabilization of sodium superoxide in the electrolyte, promoting the solution-mediated pathway .
Mécanisme D'action
Target of Action
Tetrabutylammonium perrhenate is a quaternary ammonium salt . It is primarily used as a catalyst in organic synthesis, especially in the production of alkenes and alcohols . It also has the ability to bind radioisotopes, making it useful as a radiopharmaceutical in nuclear medicine .
Mode of Action
The compound interacts with its targets by facilitating the formation of rhenium complexes of o-phenylenediamine and o-aminobenzenethiol . It also aids in the formation of perrhenate salts with nickel porphyrins . These interactions result in changes in the chemical structure of the targets, enabling the production of desired compounds.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of alkenes and alcohols . It also contributes to the formation of diagnostic radiopharmaceuticals .
Pharmacokinetics
It is known that the compound is used in the form of a powder , suggesting that it may be administered orally or intravenously. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of tetrabutylammonium perrhenate’s action are largely dependent on its role as a catalyst in organic synthesis. By facilitating the formation of rhenium complexes and perrhenate salts, the compound enables the production of a wide range of organic compounds, including alkenes, alcohols, and radiopharmaceuticals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tetrabutylammonium perrhenate. For instance, the perovskite crystalline structure CH3NH3PbI3, which is used in perovskite solar cells, is unstable in the presence of moisture . Therefore, the compound’s action and stability may be affected by the presence of moisture in its environment .
Propriétés
IUPAC Name |
oxido(trioxo)rhenium;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.4O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXKKTWRLXAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-][Re](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO4Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456015 | |
| Record name | Tetrabutylammonium perrhenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium perrhenate | |
CAS RN |
16385-59-4 | |
| Record name | Tetrabutylammonium perrhenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



